(E)-N'-ethylidene-3-nitrobenzohydrazide
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Overview
Description
Synthesis Analysis
This would involve a detailed discussion of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure .Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including its behavior in various chemical reactions .Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability .Scientific Research Applications
Electrochemistry and Sensor Development
A study explored the voltammetric behavior of nitroaromatic compounds, focusing on the decay of the nitro radical anion in mixed media. This research is relevant to understanding the electrochemical properties of compounds like "(E)-N'-ethylidene-3-nitrobenzohydrazide" due to their structural similarities with nitroaromatic compounds. The findings highlighted the pH-dependent kinetics of the nitro radical anion's decay, which could inform the design of electrochemical sensors and analytical techniques (Carbajo et al., 2000).
Another significant application is in the development of sensors for detecting heavy metals like mercury (Hg2+). Derivatives of "(E)-N'-nitrobenzylidene-benzenesulfonohydrazide" (NBBSH), which share a functional group with "(E)-N'-ethylidene-3-nitrobenzohydrazide," were synthesized and used to fabricate a glassy carbon electrode for Hg2+ detection. This approach demonstrated the potential of such compounds in creating sensitive and selective sensors for environmental monitoring (Hussain et al., 2017).
Materials Science
In materials science, the photolabile o-nitrobenzyl group, related to the nitro group in "(E)-N'-ethylidene-3-nitrobenzohydrazide," is widely used for its reversible photochemical properties. These properties enable the controlled alteration of polymer characteristics through light exposure, opening avenues for innovative material design and applications. Research in this area has focused on the development of photodegradable hydrogels, photocleavable bioconjugates, and materials for thin film patterning, showcasing the versatility and potential of nitroaromatic compounds in advanced material engineering (Zhao et al., 2012).
Environmental Studies
A study on the numerical investigation of membrane reactors for ethylbenzene dehydrogenation and nitrobenzene hydrogenation highlighted the impact of operating conditions on product yields and process efficiency. While not directly mentioning "(E)-N'-ethylidene-3-nitrobenzohydrazide," the research into nitrobenzene compounds' reactions provides insights into optimizing chemical processes involving similar compounds, with potential applications in industrial and environmental contexts (Ghadiri et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(E)-ethylideneamino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-2-10-11-9(13)7-4-3-5-8(6-7)12(14)15/h2-6H,1H3,(H,11,13)/b10-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCOQTVBWYTUNW-WTDSWWLTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-ethylidene-3-nitrobenzohydrazide |
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